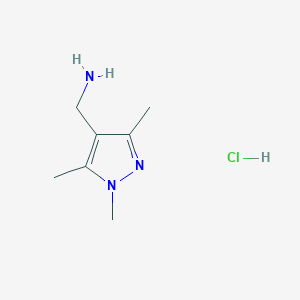![molecular formula C14H11ClN2O3 B1393071 3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one CAS No. 1142199-58-3](/img/structure/B1393071.png)
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one
Descripción general
Descripción
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one is an organic compound with a complex structure that combines functional groups from indole, oxazole, and chloromethyl. This unique combination provides the compound with potential reactivity and makes it a subject of interest in chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one involves multi-step reactions starting from readily available precursors. One common route includes:
Preparation of 5-methoxyindole: : This can be synthesized from indole through methylation.
Formylation of 5-methoxyindole: : Vilsmeier-Haack formylation can be employed to introduce the formyl group at the indole C-3 position.
Condensation with Glycine Derivative: : The formylated indole undergoes condensation with a glycine derivative to form an intermediate compound.
Cyclization: : The intermediate compound undergoes cyclization with chloromethyl oxazole to yield the final product.
Industrial Production Methods
The industrial production of this compound would scale up the lab-based synthetic routes and optimize them for higher yields and cost-efficiency. Key considerations include:
Catalysts to enhance reaction rates.
Solvent selection for optimal solubility.
Reaction conditions like temperature and pressure control to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized under appropriate conditions, affecting the indole and oxazole rings. Reduction : Reduction reactions might alter the chloromethyl group or the double bond within the structure. Substitution : The chloromethyl group is prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromic acid. Reducing agents : Sodium borohydride or lithium aluminum hydride. Nucleophiles : Ammonia, amines, or alcohols for substitution reactions.
Major Products
Depending on the reaction, major products might include:
Oxidized derivatives with modified indole or oxazole rings.
Reduced derivatives with altered chloromethyl or double bond structures.
Substituted products where the chloromethyl group has been replaced by different nucleophiles.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one has diverse applications in scientific research:
Chemistry: : Studied for its unique reactivity and potential as a building block for more complex molecules. Biology : Investigated for interactions with biological molecules, potentially affecting enzymatic activity or cellular processes. Medicine : Explored for its potential therapeutic effects, possibly as an anticancer or antimicrobial agent. Industry : Evaluated for applications in material science, possibly contributing to new polymers or coatings.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with specific molecular targets:
Molecular Targets: : Proteins, nucleic acids, or enzymatic sites that the compound may bind to or modify. Pathways Involved : The pathways could include inhibition of enzymatic activity, interference with DNA/RNA synthesis, or disruption of cellular signaling.
Comparación Con Compuestos Similares
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one is compared with other compounds to highlight its uniqueness:
Similar Compounds
3-(Chloromethyl)-1,2-oxazole: : Lacks the indole and methoxy functionalities.
5-Methoxyindole derivatives: : Do not possess the chloromethyl oxazole structure.
Propiedades
IUPAC Name |
3-(chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-19-9-2-3-12-10(5-9)8(7-16-12)4-11-13(6-15)17-20-14(11)18/h2-5,7,17H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXSVAZIUJUKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2=CC3=C(NOC3=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


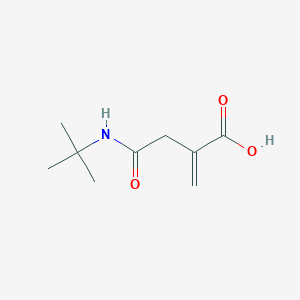
![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)
![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)
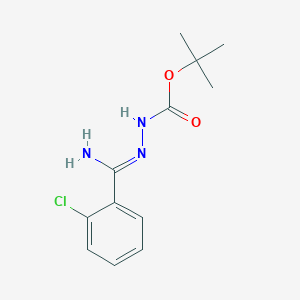

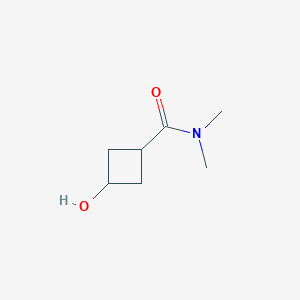
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1393000.png)
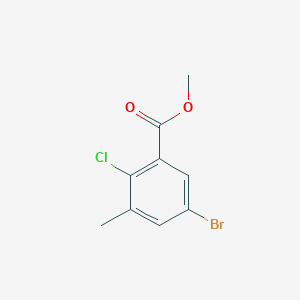
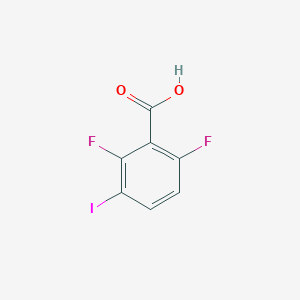
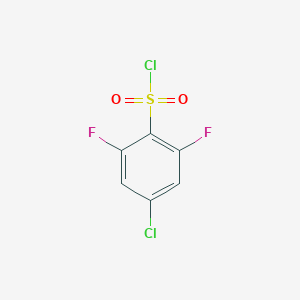
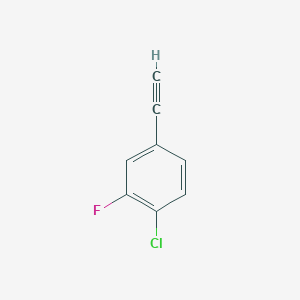
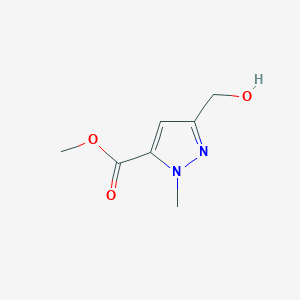
![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)
